molecular formula C15H24 B1234242 (+)-gamma-Cadinene CAS No. 483-74-9

(+)-gamma-Cadinene

Cat. No. B1234242
CAS RN: 483-74-9
M. Wt: 204.35 g/mol
InChI Key: WRHGORWNJGOVQY-KKUMJFAQSA-N
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Description

(+)-gamma-cadinene is a member of the cadinene family of sesquiterpenes in which the isopropyl group is cis to the hydrogen at the adjacent bridgehead carbon (the 1S,4aR,8aR enantiomer). It is a cadinene and a member of octahydronaphthalenes. It is an enantiomer of a (-)-gamma-cadinene.
Gamma-Cadinene, also known as D-g-cadinene or epi-muurolene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Gamma-Cadinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Cadinene has been primarily detected in saliva. Within the cell, Gamma-cadinene is primarily located in the membrane (predicted from logP) and cytoplasm. Gamma-Cadinene is a wood tasting compound that can be found in a number of food items such as allspice, lemon balm, pepper (spice), and hyssop. This makes Gamma-cadinene a potential biomarker for the consumption of these food products.

Scientific Research Applications

1. Enzyme Identification and Terpenoid Synthesis

(+)-Gamma-Cadinene plays a significant role in the field of metabolic engineering and biochemistry. Studies have highlighted the importance of enzymes in boosting protein engineering and biochemical industries. Specifically, γ-cadinene enzymes from Ganoderma lucidum and Ganoderma sinensis have been identified and used in basidiomycetes to produce a variety of terpenoids with unique structures. This research paves the way for obtaining specific terpene synthases and enriching enzyme resources for studying other terpenoid synthases across various organisms, including basidiomycetes, ascomycetes, bacteria, and plants (Cao et al., 2022).

2. Application in Cotton and Plant Biochemistry

In the realm of plant biochemistry, this compound is closely studied for its role in sesquiterpene synthesis. Research has been conducted to understand the mechanisms and enzymes involved in the biosynthesis of sesquiterpene phytoalexins like gossypol in cotton. For instance, studies on the cotton (+)-δ-cadinene synthase (CAD1) highlight its role in catalyzing a crucial step in the biosynthesis of these phytoalexins. This research provides insights into the regulation of sesquiterpene biosynthesis in cotton and explores the relationship between transcription factors like GaWRKY1 and the CAD1 gene, contributing to our understanding of plant defense mechanisms and secondary metabolite production (Xu et al., 2004).

3. Synthesis Improvement through Genetic Engineering

Genetic engineering has been employed to alter the function of enzymes like (+)-δ-cadinene synthase, leading to the production of different terpenoids. This approach involves the use of rational design and random mutagenesis to generate enzymes with altered activities, such as the transformation of (+)-δ-cadinene synthase to germacrene D-4-ol synthase. Such innovations contribute to the field of synthetic biology and the production of valuable compounds for various applications, including pharmaceuticals and fragrances (Yoshikuni et al., 2006).

4. Insights into Chemical Pathways and Precursor Functions

Research has also been directed towards understanding the chemical pathways and precursor functions of compounds related to this compound. For instance, the study of 8-Hydroxy-(+)-δ-cadinene has shed light on its role as a precursor to hemigossypol in Gossypium hirsutum. This research contributes to our understanding of the biosynthetic pathways of phytoalexins and their precursors, aiding in the exploration of plant biochemistry and the potential manipulation of these pathways for crop protection and improvement (Wang et al., 2003).

5. Biotechnological Production in Microbial Hosts

The potential of microbial hosts like Escherichia coli in synthesizing sesquiterpenes, including (+)-delta-cadinene, has been explored. This research evaluates the capability of E. coli to produce sesquiterpenes in vivo by expressing plant genes encoding sesquiterpene cyclases. The study provides insights into the factors influencing terpene production and highlights the challenges and limitations in microbial synthesis of sesquiterpenes, contributing to the field of biotechnological production of plant secondary metabolites (Martin et al., 2001).

properties

CAS RN

483-74-9

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,4aR,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m0/s1

InChI Key

WRHGORWNJGOVQY-KKUMJFAQSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@H](CC1)C(=C)CC[C@H]2C(C)C

SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Other CAS RN

483-74-9

physical_description

Liquid

synonyms

gamma-cadinene
gamma-cadinene, (+)-gamma(1)-isomer
gamma-cadinene, (+)-isomer
gamma-cadinene, (-)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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